Methyl 3,4-diphenyl-5-acetoxyamino-2-furoate
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Overview
Description
Methyl 3,4-diphenyl-5-acetoxyamino-2-furoate is an organic compound that has garnered interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by a furoate backbone with acetoxyamino and diphenyl substituents, making it a subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-diphenyl-5-acetoxyamino-2-furoate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of methyl 3,4-diphenyl-2-furoate to form methyl 3,4-diphenyl-5-nitro-2-furoate. This intermediate is then reduced to methyl 3,4-diphenyl-5-hydroxylamino-2-furoate, which is subsequently acetylated to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-diphenyl-5-acetoxyamino-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction typically produces amino derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: Its unique chemical properties make it a candidate for use in various industrial processes, such as the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which methyl 3,4-diphenyl-5-acetoxyamino-2-furoate exerts its effects involves several molecular targets and pathways. The compound’s mutagenic activity, for instance, is thought to be mediated by its interaction with DNA, leading to mutations. This interaction may involve the formation of reactive intermediates, such as nitroso free radical anions, which can cause DNA damage .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate
- Methyl 3,4-diphenyl-5-nitro-2-furoate
- Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate
Uniqueness
Methyl 3,4-diphenyl-5-acetoxyamino-2-furoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
133960-21-1 |
---|---|
Molecular Formula |
C20H17NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 5-(acetyloxyamino)-3,4-diphenylfuran-2-carboxylate |
InChI |
InChI=1S/C20H17NO5/c1-13(22)26-21-19-17(15-11-7-4-8-12-15)16(14-9-5-3-6-10-14)18(25-19)20(23)24-2/h3-12,21H,1-2H3 |
InChI Key |
XHFSOLWMPMKDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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